N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

regioisomer differentiation structure-activity relationship target prediction

This N,N-disubstituted benzamide is a unique probe for EZH2 inhibitor discovery and antimicrobial screening. Its para-methylsulfonyl orientation, 6-methylbenzothiazole core, and N-benzyl substituent are critical pharmacophoric features not found in simpler MSBT analogs. These regioisomeric and N-substitution differences preclude generic interchangeability, ensuring distinct SAR data. Procure immediately to expand your epigenetic and anti-infective compound libraries with a low MW, zero HBD scaffold.

Molecular Formula C23H20N2O3S2
Molecular Weight 436.54
CAS No. 900004-76-4
Cat. No. B2540327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS900004-76-4
Molecular FormulaC23H20N2O3S2
Molecular Weight436.54
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C23H20N2O3S2/c1-16-8-13-20-21(14-16)29-23(24-20)25(15-17-6-4-3-5-7-17)22(26)18-9-11-19(12-10-18)30(2,27)28/h3-14H,15H2,1-2H3
InChIKeyISDLSLKJTKQTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 900004-76-4): Structural Identity and Procurement Context


N-Benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 900004-76-4) is a synthetic benzothiazole-based benzamide derivative with the molecular formula C23H20N2O3S2 and a molecular weight of 436.54 g/mol . The compound features a 6-methylbenzo[d]thiazol-2-yl moiety linked via an amide nitrogen to both a benzyl group and a 4-(methylsulfonyl)benzoyl fragment. This N,N-disubstituted benzamide architecture positions the methylsulfonyl substituent at the para position of the benzamide ring. The compound is cataloged in the ZINC database (ZINC000105880868) for virtual screening applications, with a calculated logP of 3.277 and 4 rotatable bonds [1]. As of ChEMBL 20, no experimentally determined bioactivity data have been deposited for this compound [1]. The compound is commercially available at ≥95% purity from multiple suppliers [2].

Why Generic Substitution Fails: Structural Differentiation of N-Benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide from Closest Analogs


Within the benzothiazole-benzamide chemical space, three structural features critically distinguish CAS 900004-76-4 from its closest analogs: (i) the para-methylsulfonyl orientation on the benzamide ring, (ii) the 6-methyl substitution pattern on the benzothiazole core, and (iii) the N-benzyl substituent. The regioisomeric 2-methylsulfonyl analog (CAS 941925-79-7) and 3-methylsulfonyl analog differ only in sulfonyl position, yet this single positional change is predicted to alter both electronic distribution and steric accessibility of the sulfonyl oxygen atoms for target engagement . The 4-methylbenzothiazole isomer relocates the methyl group from position 6 to position 4 on the benzothiazole, modifying the shape complementarity with hydrophobic binding pockets. The N-des-benzyl analog (CAS 896337-23-8) lacks the benzyl group entirely, removing a key pharmacophoric element for π-stacking interactions and significantly reducing molecular weight and lipophilicity. These structural distinctions preclude generic interchangeability in structure-activity relationship (SAR) studies and target-based screening campaigns.

Product-Specific Quantitative Evidence Guide: N-Benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Differentiation Data


Para-Methylsulfonyl Regioisomerism: Predicted Target Engagement Divergence from 2- and 3-Methylsulfonyl Analogs

The para-methylsulfonyl substitution pattern of CAS 900004-76-4 is predicted by SEA (Similarity Ensemble Approach) to engage peroxisome proliferator-activated receptor delta (PPARD) and aldo-keto reductase family 1 member C3 (AKR1C3), with distinct target class predictions compared to its regioisomers [1]. The 2-methylsulfonyl analog (CAS 941925-79-7) and 3-methylsulfonyl analog present the sulfonyl group in electronically and sterically distinct environments. The para orientation maximizes the distance between the electron-withdrawing sulfonyl group and the benzothiazole amide linkage, potentially reducing intramolecular electronic effects that could alter amide bond geometry and target binding conformation. This regioisomeric differentiation is critical for screening library design, as the three isomers cannot be treated as interchangeable screening probes.

regioisomer differentiation structure-activity relationship target prediction

N-Benzyl Substituent Contribution: Lipophilicity and Molecular Recognition Differentiation from N-Des-Benzyl Analog (CAS 896337-23-8)

The presence of the N-benzyl substituent in CAS 900004-76-4 fundamentally differentiates it from the N-des-benzyl analog N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896337-23-8). The N-benzyl group increases molecular weight from 346.42 to 436.54 g/mol and introduces an additional aromatic ring capable of π-stacking and hydrophobic interactions [1]. This structural feature is absent in the simpler analog, which retains only the benzothiazole NH as a hydrogen bond donor. The calculated logP of 3.277 for CAS 900004-76-4 [1] contrasts with a lower predicted logP for the N-des-benzyl analog due to the loss of the lipophilic benzyl group. This difference has direct implications for membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays.

N-benzyl pharmacophore lipophilicity molecular recognition

6-Methyl vs. 4-Methyl Benzothiazole Substitution: Positional Isomer Impact on Molecular Shape and Predicted Binding

The 6-methyl substitution on the benzothiazole core of CAS 900004-76-4 differentiates it from the 4-methylbenzothiazole isomer N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. This positional shift relocates the methyl group from the distal (position 6) to the proximal (position 4) position relative to the thiazole nitrogen. The 6-methyl orientation places the substituent farther from the amide linkage, whereas the 4-methyl orientation introduces steric bulk adjacent to the benzothiazole-amide junction, potentially restricting rotational freedom of the benzothiazole ring and altering the conformational ensemble accessible for target binding [1]. In the broader benzothiazole SAR literature, substituent position on the benzothiazole ring has been shown to significantly modulate antimicrobial and anticancer potency; for instance, 4- and 5-substituted methylsulfonyl benzothiazole (MSBT) derivatives exhibited MIC values ranging from 4 to >50 μg/mL depending on substitution pattern [2].

benzothiazole substitution positional isomerism shape complementarity

Methylsulfonyl Benzothiazole (MSBT) Class-Level Antimicrobial and Anticancer Activity: Establishing the Pharmacophoric Context

As a member of the methylsulfonyl benzothiazole (MSBT) class, CAS 900004-76-4 shares the core pharmacophoric elements with compounds that have demonstrated quantifiable antimicrobial and anticancer activity. In a systematic study by Lad et al. (2017), a series of MSBT derivatives with amide, alkoxy, sulfonamide, nitro, and amine functionality were screened against bacterial and fungal species, with the most active compounds (MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, MSBT-27) exhibiting MIC values in the range of 4–50 μg/mL [1]. Furthermore, MSBT-07 and MSBT-12 significantly reduced HeLa cervical cancer cell growth with GI50 values of ≤0.1 μM [1]. The 4-(methylsulfonyl)benzamide motif present in CAS 900004-76-4 is a key structural determinant for this activity. While direct activity data for this specific compound are not available, the class-level evidence supports the rationale for its inclusion in antimicrobial and anticancer screening libraries as a probe of the MSBT pharmacophore with the unique N-benzyl-N-(6-methylbenzothiazol-2-yl) substitution pattern.

MSBT derivatives antimicrobial activity anticancer screening

EZH2 Inhibitor Patent Landscape: Structural Congruence with Claimed Benzothiazole-Benzamide EZH2 Inhibitors

CAS 900004-76-4 exhibits structural congruence with benzothiazole-containing benzamide derivatives claimed as EZH2 (Enhancer of Zeste Homolog 2) inhibitors in recent patent literature. Patent WO/2019/062848 (Zhejiang Hisun Pharm Co Ltd) discloses N-(substituted sulfonyl)benzamide derivatives as therapeutic agents, and related patents claim benzamide derivatives with anticancer activity mediated through epigenetic modulation [1][2]. The structural features of CAS 900004-76-4—specifically the benzothiazole core, the N-benzyl substitution, and the para-methylsulfonyl benzamide moiety—align with the general formula (I) of multiple EZH2 inhibitor patent families. For context, established EZH2 inhibitors such as Tazemetostat (EPZ-6438, Ki = 2.5 nM, IC50 = 11 nM) and GSK126 (IC50 = 9.9 nM) operate through SAM-competitive mechanisms [3]. While no direct EZH2 inhibition data exist for CAS 900004-76-4, its structural placement within the claimed chemical space of EZH2 inhibitor patents makes it a relevant probe for epigenetic drug discovery screening.

EZH2 inhibition epigenetic target patent landscape

Physicochemical Property Differentiation: Drug-Likeness and Lead-Likeness Profile vs. In-Class Comparators

CAS 900004-76-4 possesses a physicochemical profile consistent with lead-like chemical space. With a molecular weight of 436.54 g/mol, calculated logP of 3.277, 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds, it falls within Lipinski's Rule of Five parameters (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) [1]. Compared to the N-des-benzyl analog (CAS 896337-23-8, MW 346.42), the increased molecular weight and logP of CAS 900004-76-4 place it in a distinct region of chemical property space. Compared to clinical-stage EZH2 inhibitors such as Tazemetostat (MW 572.47, HBD 1, HBA 7) and GSK126 (MW 525.66, HBD 2, HBA 7), CAS 900004-76-4 has lower molecular weight and no hydrogen bond donors, which may confer advantages in membrane permeability and synthetic tractability for analog generation [2]. The fraction of sp3-hybridized carbons (Fsp3) of 0.17 indicates a predominantly planar, aromatic structure, which is typical of kinase/epigenetic target inhibitors but may limit solubility.

drug-likeness lead-likeness physicochemical profiling

Best Research and Industrial Application Scenarios for N-Benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 900004-76-4)


Epigenetic Drug Discovery: EZH2/PRC2 Inhibitor Screening and SAR Probe Development

CAS 900004-76-4 is structurally positioned within the claimed chemical space of benzothiazole-benzamide EZH2 inhibitors, as evidenced by patent analysis of WO/2019/062848 and related filings [1]. Its unique combination of 6-methylbenzothiazole, N-benzyl, and para-methylsulfonyl benzamide motifs makes it a valuable probe for epigenetic drug discovery programs seeking to expand SAR beyond the well-characterized pyridone-benzamide and indole-based EZH2 inhibitor scaffolds represented by Tazemetostat and GSK126 [2]. The compound's lower molecular weight (436.54 vs. 572.47 for Tazemetostat) and absence of hydrogen bond donors offer potential advantages in ligand efficiency optimization and CNS penetration for glioblastoma and other brain tumor indications where EZH2 is a validated target .

Antimicrobial Screening Libraries: MSBT Pharmacophore with Differentiated N-Benzyl Substitution

The MSBT class has demonstrated quantifiable antimicrobial activity (MIC 4–50 μg/mL against bacterial and fungal species), and CAS 900004-76-4 extends this pharmacophore with a unique N-benzyl-N-(6-methylbenzothiazol-2-yl) substitution pattern [1]. Procurement of this compound for antimicrobial screening libraries is justified by the need to explore the impact of N-benzyl substitution on antimicrobial spectrum and potency, which has not been systematically investigated in published MSBT SAR studies. The para-methylsulfonyl orientation distinguishes it from ortho- and meta-substituted analogs, enabling regioisomeric SAR exploration.

Anticancer Cell-Based Screening: HeLa and Broader Cancer Panel Profiling

MSBT class compounds MSBT-07 and MSBT-12 have shown significant antiproliferative activity in HeLa cervical cancer cells with GI50 values ≤0.1 μM [1]. CAS 900004-76-4, as a structurally differentiated MSBT analog with N-benzyl and 6-methylbenzothiazole features, merits inclusion in anticancer screening panels to determine whether the N-benzyl substitution enhances or modulates the antiproliferative potency observed for simpler MSBT amides. Its distinct physicochemical profile (logP 3.277, zero HBD) may confer differential cell permeability and subcellular distribution compared to more polar MSBT analogs [2].

Computational Chemistry and Virtual Screening: Target Prediction and Docking Studies

SEA predictions for CAS 900004-76-4 suggest potential engagement with PPARD and AKR1C3, targets not typically associated with standard benzothiazole-benzamide SAR [1]. This compound serves as an ideal test case for computational target prediction validation studies, where experimental follow-up can confirm or refute in silico predictions. The compound's conformational properties (4 rotatable bonds, Fsp3 0.17) make it computationally tractable for molecular docking and molecular dynamics simulations, while its structural differentiation from known ligands for PPARD and AKR1C3 positions it as a potential novel chemotype for these targets [1].

Quote Request

Request a Quote for N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.